N-Prop-2-yn-1-yl-L-tryptophan
Description
N-Prop-2-yn-1-yl-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, modified by the introduction of a propargyl (prop-2-yn-1-yl) group at the nitrogen atom of the tryptophan backbone. This modification confers unique chemical properties, such as enhanced reactivity due to the terminal alkyne group, which is valuable in click chemistry and bioconjugation applications.
Properties
CAS No. |
42568-17-2 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-15-13(14(17)18)8-10-9-16-12-6-4-3-5-11(10)12/h1,3-6,9,13,15-16H,7-8H2,(H,17,18)/t13-/m0/s1 |
InChI Key |
ZTQMVHWFNNOQFT-ZDUSSCGKSA-N |
Isomeric SMILES |
C#CCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C#CCNC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-tryptophan typically involves the alkylation of L-tryptophan with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-yn-1-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-Prop-2-yn-1-yl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Prop-2-yn-1-yl-L-tryptophan involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The propargyl group can participate in covalent bonding with active site residues, leading to enzyme inhibition or modification .
Comparison with Similar Compounds
Reactivity and Stability
- Propargyl Group : The terminal alkyne in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This contrasts with the acetyl group in N-acetyl-L-tryptophan, which is chemically inert and used primarily for stability in pharmaceutical formulations .
- Hydroxyl vs. Alkyne : 5-Hydroxy-L-tryptophan’s hydroxyl group on the indole ring makes it susceptible to oxidation, whereas the propargyl group in this compound may introduce sensitivity to light or reactive oxygen species, necessitating specialized storage conditions .
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